REACTION_SMILES
|
[NH2:1][C:2](=[O:3])[c:4]1[o:5][c:6]2[c:7]([cH:8]1)[cH:9][c:10]([N+:13](=[O:14])[O-:15])[cH:11][cH:12]2.[P:16]([Cl:17])([Cl:18])([Cl:19])=[O:20]>>[N:1]#[C:2][c:4]1[o:5][c:6]2[c:7]([cH:8]1)[cH:9][c:10]([N+:13](=[O:14])[O-:15])[cH:11][cH:12]2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NC(=O)c1cc2cc([N+](=O)[O-])ccc2o1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
N#Cc1cc2cc([N+](=O)[O-])ccc2o1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |